Product packaging for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol(Cat. No.:CAS No. 63801-89-8)

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Cat. No.: B1622263
CAS No.: 63801-89-8
M. Wt: 245.23 g/mol
InChI Key: LBOZGNDBSCRERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Significance and Ubiquity of Substituted Biphenyl (B1667301) Scaffolds in Science

Biphenyl compounds and their related structures have been a cornerstone of synthetic organic chemistry for many decades. rsc.org Their structural motif is fundamental and widespread, appearing in a diverse array of scientifically important molecules, including medicinally active compounds, marketed drugs, and natural products. rsc.orgmdpi.com The biaryl scaffold is a pluripotent framework found in bioactive molecules, agrochemicals, and materials. mdpi.com

The utility of substituted biphenyls stems from their rigid yet conformationally flexible backbone, which allows them to serve as privileged structures for binding to biological targets such as proteins. nih.gov This makes them valuable in medicinal chemistry for designing drugs and therapeutic agents. mdpi.comresearchgate.net For instance, biphenyl structures are being explored for developing new antiestrogens for targeting estrogen receptors and as scaffolds for P2Y₁₄ receptor antagonists used in treating inflammatory conditions. nih.govnih.gov

Beyond medicine, functionalized biphenyls have significant applications in materials science. Their chemical stability and electronic properties make them suitable for creating organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. rsc.org Axially chiral biphenolic compounds, a specific class of biphenyls, are also crucial as scaffolds for creating chiral catalysts and ligands, which are essential tools in asymmetric synthesis. acs.org The development of efficient methods to synthesize these scaffolds, such as the Suzuki-Miyaura cross-coupling, Ullmann reaction, and electrochemical synthesis, continues to be an active area of research, highlighting their importance. rsc.orgmdpi.com

Contextualization of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol within Nitro- and Methoxy-Functionalized Biphenyl Systems

The specific properties of this compound are largely determined by its nitro (-NO₂) and methoxy (B1213986) (-OCH₃) functional groups, in addition to the hydroxylated biphenyl core.

Nitro-Functionalized Systems: Nitroaromatic compounds represent a major class of industrial chemicals used in the synthesis of dyes, polymers, and pesticides. nih.gov The nitro group is strongly electron-withdrawing, a property that stems from the electronegativity of its oxygen atoms. nih.gov This has several consequences for the aromatic ring system. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.gov The electron-withdrawing nature of the nitro group also makes nitroaromatic compounds resistant to oxidative degradation. nih.gov In organic synthesis, nitro compounds are considered versatile building blocks, as the nitro group can be readily transformed into other functional groups, such as amines, providing access to a wide range of pharmaceutically relevant molecules. frontiersin.org The reduction of a nitro group to an amino group is a common synthetic strategy. mdpi.com

Methoxy-Functionalized Systems: The methoxy group (-OCH₃) is also a prevalent substituent in many natural products and, consequently, in numerous drugs. nih.gov Unlike the nitro group, the methoxy group is generally considered an electron-donating group due to the resonance effect of the oxygen's lone pairs. This property can influence a molecule's reactivity and electronic characteristics. For example, the presence of methoxy groups can lower the ionization energy of a molecule. royalsocietypublishing.org In medicinal chemistry, the methoxy group is strategically used to influence ligand-target binding, improve physicochemical properties, and optimize ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Furthermore, hydroxylated biphenyls containing methoxy groups have been noted for their antioxidant activity. nih.gov Research has also explored methoxy-substituted biphenyls as potential liquid organic hydrogen carriers (LOHCs) for reversible hydrogen storage. mdpi.com

The compound this compound thus combines the strong electron-withdrawing properties of the nitro group on one ring with the electron-donating and modulatory effects of the methoxy and hydroxyl groups on both rings. This duality of electronic effects makes it an interesting, polarized molecule with potential for further functionalization and study.

Current Research Landscape and Future Directions for the Compound Class

While the broader classes of substituted, nitro-functionalized, and methoxy-functionalized biphenyls are subjects of extensive research, specific investigations focusing solely on this compound are not widely documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs as a specialty product for research. scbt.com

The current research landscape suggests that compounds like this compound are most likely utilized as intermediates or building blocks in the synthesis of more complex molecules. The presence of three distinct functional groups (nitro, methoxy, hydroxyl) at specific positions offers multiple sites for chemical modification.

Future Directions: Future research involving this compound or its close analogs could proceed in several directions:

Medicinal Chemistry: The nitro group can be reduced to an amine, which is a common precursor for building pharmacologically active agents. frontiersin.org Given that substituted biphenyls are scaffolds for various therapeutic targets, this compound could serve as a starting material for creating libraries of new potential drug candidates. nih.govnih.gov

Materials Science: The polarized electronic nature of the molecule, with both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups, could be exploited in the design of new organic materials. Research into biphenyl enamines has shown that methoxy groups can influence properties like charge-carrier mobility, which is relevant for organic semiconductors. royalsocietypublishing.org

Catalysis: The biphenol scaffold is a precursor to important chiral ligands. acs.org The functional groups on this compound could be used to tune the steric and electronic properties of new catalysts for asymmetric synthesis.

Synthetic Methodology: The compound itself presents an interesting target for synthetic chemists to develop novel and efficient routes for its preparation, potentially utilizing modern cross-coupling reactions. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO4 B1622263 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol CAS No. 63801-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOZGNDBSCRERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368766
Record name 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63801-89-8
Record name 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol and Its Analogs

Strategic Retrosynthetic Analysis of the 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol Scaffold

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the pivotal carbon-carbon bond linking the two aromatic rings. This disconnection suggests that the most effective forward synthesis would involve a cross-coupling reaction.

Two principal retrosynthetic pathways emerge:

Pathway A : Disconnection via a Suzuki-Miyaura or Kumada coupling approach. This pathway identifies a nitro-substituted aryl halide (or triflate) and a methoxy-substituted arylboronic acid (or Grignard reagent) as key precursors. The hydroxyl and nitro groups can be installed on one ring, while the methoxy (B1213986) group is on the other.

Pathway B : Disconnection via a C-H arylation strategy. This approach would start with a pre-formed biphenyl-2-ol, followed by the introduction of the nitro and methoxy groups. Alternatively, a substituted phenol (B47542) could undergo direct C-H arylation with a suitable aryl partner.

Transition-Metal Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Core Formation

Transition-metal catalysis is the cornerstone of modern biaryl synthesis, offering mild conditions and high functional group tolerance. wikipedia.org Palladium and nickel-catalyzed reactions are particularly prominent. organic-chemistry.orgrsc.org

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov

For the synthesis of the target scaffold, a substituted phenylboronic acid, such as 4-methoxyphenylboronic acid, can be coupled with a functionalized aryl halide, like 2-bromo-4-nitrophenol (B183087). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govbeilstein-journals.org For instance, Pd(OH)₂ has been used as an effective catalyst for coupling substituted bromobenzenes. nih.gov The synthesis of biaryl analogs often involves the coupling of aryl boronic acids or esters with aryl halides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)Reference
Substituted BromobenzeneSubstituted Phenylboronic AcidPd(OH)₂Potassium PhosphateNot Specified65Good to Excellent nih.gov
2-Bromo-4-methoxybenzaldehyde5-Formyl-2-methoxyphenylboronic acidPd₂(dba)₃/SPhosNaOHDioxane/H₂O150 (Microwave)48 mdpi.com
3-Methyl-2-bromophenylamides1-Naphthaleneboronic acidPd(OAc)₂/Chiral LigandK₃PO₄Toluene50Up to 99 beilstein-journals.org

The Kumada coupling, reported in 1972, was the first palladium or nickel-catalyzed cross-coupling reaction, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org The reaction avoids the extra step of converting Grignard reagents into other organometallics, which is necessary for other coupling methods like the Negishi coupling. organic-chemistry.org

The synthesis of the target biphenyl could involve the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with a suitable aryl halide like 2-bromo-4-nitrophenol, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While highly effective, the high reactivity of Grignard reagents limits the tolerance for certain functional groups, such as acidic protons (like the hydroxyl group) and carbonyls. wikipedia.org

Table 2: Catalysts and Conditions for Kumada Coupling

Catalyst SystemSubstrate ScopeKey FeaturesReference
Nickel(II) or Palladium(II) complexesAryl, vinyl, or alkyl Grignard reagents and halidesFirst cross-coupling method; cost-effective wikipedia.orgorganic-chemistry.org
Palladium-Phosphinous AcidSterically crowded aryl halides and GrignardsEfficient for synthesizing sterically hindered biaryls organic-chemistry.org
Amido Pincer Nickel ComplexesAryl, heteroaryl, and vinyl chloridesEffective for less reactive aryl chlorides organic-chemistry.org
Pd(0) precursor and Josiphos ligandsAryl and vinyl tosylates with Grignard reagentsMild conditions, often at room temperature acs.org

A more recent and atom-economical approach is the direct C-H arylation. This method avoids the pre-functionalization required for traditional cross-coupling reactions. Palladium-catalyzed, hydroxy-group-directed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been demonstrated as a convenient method for synthesizing ortho-teraryl structures. nih.govjst.go.jp This type of reaction involves the regioselective functionalization of a C-H bond, often directed by a nearby functional group. jst.go.jpresearchgate.net

In this strategy, a [1,1'-biphenyl]-2-ol can be directly arylated with an aryl halide. jst.go.jp The hydroxyl group on the biphenyl-2-ol directs the palladium catalyst to the ortho C-H bond of the adjacent ring, leading to the formation of a new C-C bond. This method has been successfully applied using various chloroarenes and shows a broad substrate scope. nih.govjst.go.jp

Regioselective Introduction of the Nitro Group on Biphenyl Precursors

The introduction of a nitro group onto the biphenyl scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the aromatic ring, as well as the reaction conditions. rsc.orgiaea.org

For a precursor like 4'-methoxy-[1,1'-biphenyl]-2-ol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The position of nitration will be influenced by the combined electronic and steric effects of these groups. Nitration of biphenyl itself can yield various products depending on the reagents and conditions. rsc.org For instance, using nitric acid in acetic anhydride (B1165640) tends to favor nitration at the para position. spu.edu Studies on biphenyl derivatives with electron-withdrawing groups have shown that regioselectivity depends on reaction conditions and the position and nature of existing substituents. iaea.org In the case of poly(2,2′-dioxy-1,1′-biphenylphosphazene), nitration showed high regioselectivity for the 5 and 5' positions. researchgate.netacs.org

Introduction and Functionalization of Methoxy and Hydroxyl Groups within the Biphenyl Framework

The hydroxyl and methoxy groups are crucial functionalities in the target molecule. These can either be present in the starting materials for the cross-coupling reaction or introduced/modified at a later stage. arabjchem.org

The hydroxyl group of a biphenol is often protected during synthesis, for example, as a methyl or benzyl (B1604629) ether, to prevent unwanted side reactions. arabjchem.org The methoxy group is generally stable under many reaction conditions. However, a key transformation is the cleavage of a methoxy group (demethylation) to yield a hydroxyl group. nih.govnih.gov This is often a necessary final step if a methoxy-substituted precursor is used to synthesize a hydroxylated biphenyl. Reagents like boron tribromide (BBr₃) are commonly used for this purpose. nih.gov Conversely, a hydroxyl group can be converted to a methoxy group (methylation) using reagents like dimethyl sulfate (B86663) or methyl iodide.

Classical and Modern Synthetic Transformations for Substituted Biphenyl Systems

The synthesis of substituted biphenyls, a core structure in many functional materials and biologically active compounds, relies on a diverse array of synthetic transformations. These methods range from classical electrophilic aromatic substitutions to modern catalytic cross-coupling reactions. The functionalization of the biphenyl scaffold is crucial for tuning its chemical and physical properties.

Friedel-Crafts Reactions and Their Adaptations for Biphenyl Derivatization

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, providing a direct method for attaching alkyl and acyl groups to aromatic rings. In the context of biphenyl systems, this reaction is primarily used for functionalizing the parent biphenyl molecule. Due to the phenyl substituent being an activating group, electrophilic substitution, such as Friedel-Crafts reactions, typically occurs at the para positions (4 and 4'-positions) to minimize steric hindrance.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the biphenyl core. A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically used as a catalyst. berkeley.edunih.gov For example, the reaction of biphenyl with tert-butyl chloride in the presence of AlCl₃ yields 4,4'-di-tert-butylbiphenyl. berkeley.edunih.gov The reaction proceeds via the formation of a tert-butyl carbocation, which then attacks the electron-rich biphenyl rings. The activating nature of the first substituent directs the second alkylation to the para position of the other ring. berkeley.edu

Friedel-Crafts Acylation: This reaction is often preferred over alkylation due to its ability to avoid carbocation rearrangements and polyalkylation. It involves the reaction of biphenyl with an acyl chloride or an acid anhydride using a Lewis acid catalyst. nih.gov This method is instrumental in synthesizing aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.gov Various acylating agents have been successfully employed. For instance, reacting biphenyl with succinic anhydride in the presence of AlCl₃ produces 4-phenylbenzoyl-propionic acid. nih.gov Similarly, phthalic anhydride can be used to synthesize biphenyl-4-carbonyl-benzoic acid, a transformation that can also be achieved using solvent-free mechanochemical ball milling. nih.gov

The table below summarizes representative Friedel-Crafts reactions on biphenyl.

Biphenyl SubstrateReactantCatalystProductReference
Biphenyltert-butyl chlorideAlCl₃4,4'-Di-tert-butylbiphenyl berkeley.edunih.gov
BiphenylSuccinic anhydrideAlCl₃4-Phenylbenzoyl-propionic acid nih.gov
BiphenylPhthalic anhydrideAlCl₃Biphenyl-4-carbonyl-benzoic acid nih.gov
BiphenylEthenoneAlCl₃1-([1,1'-Biphenyl]-4-yl)ethan-1-one nih.gov

Oxidative Approaches to Biphenylols and Their Precursors

The introduction of hydroxyl groups to form biphenylols (or biphenols) is a critical transformation, as this functionality is a key feature in many natural products and pharmacologically active molecules. cnr.itnih.gov Oxidative methods provide a direct route to these compounds, often through the coupling of phenolic precursors or the direct oxidation of an arene C-H bond.

Oxidative Coupling of Phenols: This is a common strategy for synthesizing symmetrical and non-symmetrical biphenylols. The reaction involves the oxidation of phenol derivatives to generate phenoxyl radicals, which then couple to form the biphenyl linkage. nih.gov A variety of oxidizing agents can facilitate this transformation. For instance, the oxidative coupling of natural phenols can be achieved using potassium persulfate and iron sulfate in water, a process that can be enhanced by microwave assistance. cnr.it Electrochemical methods also offer a powerful approach for phenol coupling. Anodic oxidation of phenols generates radical cations that, after deprotonation to phenoxyl radicals, couple to form the biphenol product. nih.gov This method has been applied to guaiacol (B22219) derivatives, where the regioselectivity of the coupling can be influenced by the steric bulk of substituents. nih.gov

Direct C-H Hydroxylation: More advanced methods allow for the direct installation of a hydroxyl group onto a pre-existing aromatic ring, avoiding the need for pre-functionalization. nih.gov One such method employs phthaloyl peroxide as a potent oxidizing agent. This reagent can directly oxidize a range of arenes, including advanced synthetic intermediates and drug-like molecules, to their corresponding phenols. nih.gov The reaction is notable for its operational simplicity and high functional group tolerance, proceeding without the need for precious metals or the exclusion of air and moisture. nih.gov

The table below provides examples of oxidative approaches to biphenylols.

Starting Material(s)Oxidizing System/MethodProduct TypeKey FeaturesReference
Natural Phenols (e.g., vanillin, apocynin isomers)Potassium persulfate/Iron sulfate in water (Microwave-assisted)C2-Symmetric BiphenolsEco-friendly solvent, improved efficiency with microwaves. cnr.it
Guaiacol DerivativesElectrochemical (Anodic Oxidation)Symmetrical and Non-symmetrical BiphenolsElectron-driven reaction, avoids chemical oxidants. nih.gov
General Arenes (e.g., mesitylene)Phthaloyl peroxidePhenols (hydroxylated arenes)Direct C-H oxidation, high functional group tolerance. nih.gov
4-Substituted-2-methoxyphenolsEnzymatic or chemical oxidants5,5'-Disubstituted BiphenylsMimics natural lignin (B12514952) biosynthesis. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of complex molecules like substituted biphenyls, these principles are applied through the use of safer solvents, alternative energy sources, and catalytic processes.

Sustainable Solvents and Catalysts: A major focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in microwave-assisted oxidative coupling of phenols demonstrates a sustainable approach to forming hydroxylated biphenyls. cnr.it Supercritical carbon dioxide (scCO₂) has also emerged as a green solvent for catalytic reactions, such as the Heck reaction, to produce compounds like 4-methoxybiphenyl. beilstein-journals.org Furthermore, the use of biodegradable and non-toxic catalysts, such as citric acid, for condensation reactions represents a move away from hazardous reagents. researchgate.net

Continuous Flow Synthesis: Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. They allow for precise control over reaction parameters like temperature and time, which can lead to higher yields and purities with fewer byproducts. google.com The synthesis of precursors like 4-methoxy-2-nitroaniline (B140478), a key structural fragment, has been successfully demonstrated using continuous flow reactors. This approach improves mass and heat transfer and enhances the safety of potentially hazardous reactions like nitration. google.com

Alternative Energy Sources: Microwave irradiation is a key technology in green chemistry, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. cnr.it The microwave-assisted synthesis of C2-symmetric biphenols in water is a prime example, providing substantial benefits in safety and sustainability while mitigating the environmental impact associated with traditional methods. cnr.it

The following table compares conventional and green synthetic approaches for relevant transformations.

Reaction TypeConventional MethodGreen/Sustainable AlternativeGreen Advantage(s)Reference
Nitration of 4-methoxyaniline (precursor synthesis)Batch reaction in kettle-type reactorContinuous flow reactorImproved heat/mass transfer, enhanced safety, higher purity. google.com
Oxidative Phenol CouplingChemical oxidants in organic solventsMicrowave-assisted reaction in waterUse of safe solvent, reduced reaction time, energy efficiency. cnr.it
Heck Cross-CouplingPd catalyst in organic solvents (e.g., THF)Pd catalyst in supercritical CO₂Use of a green, recyclable solvent. beilstein-journals.org
Condensation ReactionsTraditional acid/base catalystsCitric acid (natural catalyst)Use of a biodegradable, non-toxic, and cost-effective catalyst. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol and Its Synthons

Detailed Mechanisms of Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis (e.g., Cross-Coupling)

The formation of the central carbon-carbon single bond that defines the biphenyl structure is most commonly achieved through transition metal-catalyzed cross-coupling reactions. nih.gov Among these, the Suzuki-Miyaura coupling is a highly efficient and widely used method due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The synthesis of a biphenyl scaffold like that in 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol would typically involve the coupling of two pre-functionalized aryl precursors, such as an aryl halide and an arylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: nih.govkochi-tech.ac.jp

Oxidative Addition : The cycle initiates with the oxidative addition of a low-valent palladium(0) complex to an aryl halide (Ar-X). This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, where both the aryl group and the halide are bonded to the metal center. nih.gov

Transmetalation : The palladium(II) intermediate then reacts with an organoboron reagent, such as an arylboronic acid (Ar'-B(OH)₂), in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the aryl group (Ar') from boron to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex. nih.gov

Reductive Elimination : In the final step, the two aryl groups (Ar and Ar') on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. nih.govkochi-tech.ac.jp

The efficiency of each step can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For instance, palladium(II) hydroxide (B78521) has been used as an effective catalyst for the synthesis of biaryl analogs under moderate conditions. nih.gov

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond.Pd(0)Ln, Ar-Pd(II)(X)Ln
Transmetalation The aryl group from the organoboron reagent is transferred to the Pd(II) center.Ar-Pd(II)(X)Ln, Ar-Pd(II)-Ar'Ln
Reductive Elimination The two aryl groups couple to form the biphenyl product, regenerating the Pd(0) catalyst.Ar-Ar', Pd(0)Ln
A simplified overview of the Suzuki-Miyaura cross-coupling mechanism.

Electrophilic Aromatic Substitution Mechanisms on the Biphenyl System

The biphenyl core is susceptible to electrophilic aromatic substitution, a fundamental process for introducing functional groups onto the aromatic rings. The reactivity and regioselectivity of these substitutions are heavily influenced by the electronic properties of the substituents already present on the biphenyl system. libretexts.org

The introduction of a nitro group (–NO₂) onto an aromatic ring, a key step in forming the "nitro" part of this compound, occurs via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

The mechanism proceeds in two main stages:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Attack and Rearomatization : The electron-rich π-system of the aromatic ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. A weak base, typically water, then deprotonates the carbocation at the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.comyoutube.com

For a precursor like 4'-methoxy-1,1'-biphenyl-2-ol, the position of nitration is directed by the existing hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups. Both are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.org The –OH group is generally a stronger activator than the –OCH₃ group. The nitro group will preferentially add to positions ortho or para to these activating groups, where the carbocation intermediate is most stabilized.

The reactivity of a substituted biphenyl towards an electrophile is determined by the net electronic effect of its substituents. libretexts.org In a molecule like 4'-methoxy-1,1'-biphenyl-2-ol, both the hydroxyl and methoxy groups are electron-donating groups (EDGs), which activate the rings towards electrophilic attack, making them more reactive than unsubstituted benzene (B151609). libretexts.orgquora.com

Activating Groups (–OH, –OCH₃) : These groups increase the electron density of the aromatic rings through the resonance effect, stabilizing the positively charged intermediate formed during electrophilic attack. This leads to a faster reaction rate compared to benzene. libretexts.org They direct incoming electrophiles to the ortho and para positions.

Deactivating Groups (–NO₂) : Conversely, if a nitro group is already present, it acts as a strong electron-withdrawing group (EWG), deactivating the ring it is attached to towards further electrophilic substitution. This deactivation occurs because the EWG destabilizes the carbocation intermediate. libretexts.org

Therefore, in the synthesis of this compound, the nitration step is performed on the more activated 4'-methoxy-1,1'-biphenyl-2-ol precursor. The substitution pattern is dictated by the powerful directing effects of the hydroxyl and methoxy groups.

Nucleophilic Aromatic Substitution Pathways (if applicable to specific functional groups)

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. wikipedia.org This pathway becomes viable when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups, such as nitro groups. wikipedia.orglibretexts.org

The SₙAr mechanism is relevant to the nitro-substituted ring of this compound, particularly if a good leaving group (like a halide) were present at a position ortho or para to the nitro group. The mechanism proceeds via a two-step addition-elimination process: libretexts.orgyoutube.com

Nucleophilic Addition : A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This addition breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. libretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substitution product. libretexts.org

The rate of SₙAr reactions is highly dependent on the presence and position of electron-withdrawing groups. For the reaction to occur, the activating group (e.g., –NO₂) must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance. libretexts.org A meta-positioned nitro group offers no such resonance stabilization, rendering the compound largely unreactive under SₙAr conditions. libretexts.org

Requirement for SₙArRole in the MechanismExample
Electron-deficient ring Makes the ring susceptible to attack by a nucleophile.Aromatic ring with one or more strong EWGs.
Strong EWG (e.g., -NO₂) Stabilizes the negative charge of the Meisenheimer complex via resonance.Nitro group on the biphenyl system.
Good Leaving Group (e.g., Halide) Is displaced in the final step to restore aromaticity.A chloro or fluoro substituent.
Ortho/Para Position The EWG must be ortho or para to the leaving group for resonance stabilization.2,4-Dinitrochlorobenzene. libretexts.org
Key factors governing the nucleophilic aromatic substitution (SₙAr) mechanism.

Radical and Ionic Pathways in Functional Group Interconversions

Functional group interconversions on the this compound scaffold can proceed through both radical and ionic mechanisms. These pathways are often complementary, allowing for a broad range of chemical transformations. nih.gov

A prominent example is the reduction of the nitro group to an amino group (–NH₂). This transformation is fundamental in medicinal chemistry for further derivatization. While catalytic hydrogenation is a common ionic pathway, reductions can also involve single-electron transfer (SET) steps, generating radical intermediates. For instance, the reduction of nitroarenes can proceed through a nitro radical anion intermediate.

Another relevant transformation is the Cadogan reaction, a method for synthesizing carbazoles from 2-nitrobiphenyls. researchgate.net This reaction involves the reductive deoxygenation of the nitro group, typically using a phosphine (B1218219) reagent like triphenylphosphine. The mechanism is believed to involve a nitrene intermediate, which is a highly reactive species that undergoes intramolecular C-H insertion to form the carbazole (B46965) ring system. researchgate.net

The interplay between radical and ionic steps is a powerful strategy in modern synthesis. nih.gov Radical reactions are often tolerant of various functional groups that might be sensitive to traditional ionic reagents, a property described as orthogonality. nih.gov For example, a radical process could be used to functionalize one part of the molecule without affecting polar functional groups like the hydroxyl or nitro groups elsewhere. nih.gov

Catalytic Reaction Mechanisms (e.g., Transition Metal Catalysis in C-H Arylation)

Beyond traditional cross-coupling, direct C-H arylation has emerged as a more atom-economical strategy for forming biaryl linkages. nih.gov This approach avoids the need to pre-functionalize both coupling partners, instead forming a C-C bond by activating a C-H bond on one arene and coupling it with an aryl halide or equivalent. researchgate.net

Palladium-catalyzed C-H arylation often involves a directing group on one of the substrates to control the regioselectivity of the reaction. nih.gov The mechanism can be complex, but a common pathway involves:

C-H Activation : The palladium catalyst coordinates to the directing group and subsequently cleaves a nearby C-H bond, forming a palladacycle intermediate. This is often the rate-limiting step.

Oxidative Addition : The resulting Pd(II) species reacts with the aryl halide coupling partner.

Reductive Elimination : The two aryl groups couple, forming the biphenyl product and regenerating a Pd(II) species that can re-engage in the catalytic cycle after a base-mediated step.

Recent mechanistic studies have also implicated bimetallic, high-oxidation-state palladium intermediates in some C-H arylation reactions, highlighting the mechanistic diversity of these transformations. nih.gov Metal-free catalytic systems for C-C bond formation are also being developed, sometimes utilizing radical pathways to achieve C-H activation. rsc.org These advanced catalytic methods offer powerful and efficient alternatives for the synthesis and modification of complex biphenyl structures.

Reaction Kinetics and Thermodynamic Studies of Biphenyl Transformations

The synthesis of asymmetrically substituted biphenyls, such as this compound, is a cornerstone of modern organic synthesis, with broad applications in materials science and medicinal chemistry. Understanding the kinetics and thermodynamics of the reactions involved in their synthesis is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity. The primary routes to such compounds, namely Suzuki-Miyaura and Ullmann couplings, as well as nitration reactions, are governed by complex mechanistic pathways. This section delves into the kinetic and thermodynamic parameters that influence these transformations.

The formation of the biphenyl scaffold of this compound typically involves a cross-coupling reaction. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. mdpi.com

Kinetic studies on Suzuki-Miyaura reactions have shown that the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. mdpi.com The rate of this step is significantly influenced by the nature of the leaving group on the aryl halide, with reactivity decreasing in the order I > Br > OTf >> Cl. The choice of phosphine ligands on the palladium catalyst also plays a critical role, affecting both the rate of oxidative addition and reductive elimination through steric and electronic effects.

In the context of synthesizing this compound, a plausible Suzuki-Miyaura route could involve the coupling of a methoxy-substituted aryl halide with a nitrophenol-derived boronic acid, or vice-versa. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups on the coupling partners can exert significant influence on the reaction kinetics. For instance, in the Suzuki-Miyaura coupling of nitroarenes, the cleavage of the C-NO2 bond by palladium has been identified as a key step, with the choice of a bulky biarylphosphine ligand being crucial for the reaction to proceed efficiently. mdpi.com Mechanistic investigations have revealed that the oxidative addition is the rate-determining step of this catalytic cycle. mdpi.com

The Ullmann coupling, a copper-catalyzed reaction, provides an alternative pathway for the synthesis of biaryls. This reaction typically requires harsher conditions than Suzuki-Miyaura couplings, though modern ligand-assisted protocols have enabled milder reaction conditions. The mechanism is thought to involve the formation of an organocopper intermediate. Kinetic studies on Ullmann-type reactions are less common but are essential for understanding the role of ligands and additives in promoting the coupling. For instance, the Ullmann coupling of phenols with nitro-substituted aryl halides has been shown to be effectively catalyzed by certain zeolite catalysts under mild conditions. researchgate.net However, electron-withdrawing groups on the phenol (B47542), such as a nitro group, can significantly decrease the yield of the O-arylation product in some Ullmann systems. mdpi.com

The nitration of a pre-formed 4'-methoxy-1,1'-biphenyl-2-ol is another synthetic consideration. The kinetics of electrophilic aromatic substitution are highly dependent on the nature and position of the existing substituents on the biphenyl core. The methoxy and hydroxyl groups are activating, ortho-, para-directing groups, while the nitro group is a deactivating, meta-directing group. The regioselectivity of nitration would be a key factor to control in such a synthesis.

The following tables present kinetic and thermodynamic data for reactions and compounds related to the synthesis of this compound, providing a basis for understanding the factors that govern its formation.

Table 1: Kinetic Data for a Related Suzuki-Miyaura Coupling Reaction

ReactantsCatalyst SystemSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
4-Iodoanisole and Phenylboronic acidC–SH–Pd (1.4 mol% Pd) / K₂CO₃EtOH100Not specified researchgate.net
4–bromoacetophenone and Phenyl boronic acid[PdCl(N,ODipp)(PPh₃)] (1 mol%) / Na₂CO₃MeOH:H₂ORoom TempNot specified mdpi.com
ortho-bromoanilines and boronic estersCataXCium A Pd G3 / Cs₂CO₃2-MeTHF80Not specified researchgate.net

Note: Specific rate constants for the direct synthesis of this compound are not available in the reviewed literature. The data presented is for analogous Suzuki-Miyaura couplings to illustrate typical reaction conditions and catalyst systems.

Table 2: Thermodynamic Data for Relevant Substituted Phenols and Biphenyls

CompoundFormulaStateΔfH° (kJ/mol)Reference
2-MethoxyphenolC₇H₈O₂gas-246.1 ± 1.9 researchgate.net
4-MethoxyphenolC₇H₈O₂gas-229.7 ± 1.8 researchgate.net
2-Methoxy-4-nitrophenolC₇H₇NO₄gasNot specified researchgate.net
2-Methoxy-5-nitrophenolC₇H₇NO₄gasNot specified researchgate.net
4-Methoxy-2-nitrophenolC₇H₇NO₄gasNot specified researchgate.net
4-NitrophenolC₆H₅NO₃solidNot specified nist.gov
4-MethoxybiphenylC₁₃H₁₂OsolidNot specified mdpi.com
4,4'-Dimethoxy-biphenylC₁₄H₁₄O₂solidNot specified mdpi.com

Note: The table provides standard molar enthalpies of formation for compounds structurally related to this compound. This data is essential for estimating the thermodynamics of its synthesis.

Table 3: Torsional Barriers for Substituted Biphenyls

CompoundMethodCalculated Barrier (kcal/mol)Experimental Barrier (kcal/mol)Reference
A series of 33 substituted biphenylsB3LYP-D-6.0 to 45 rsc.org

Note: Torsional barriers are a key aspect of biphenyl thermodynamics and stereochemistry. The data indicates the range of rotational energy barriers observed for various substituted biphenyls.

Theoretical and Computational Chemistry Approaches for 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic properties. For instance, the distribution of electron density, which is influenced by the electron-withdrawing nitro (-NO2) group and the electron-donating methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, can be precisely mapped.

These calculations allow for the determination of key electronic descriptors that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the compound. A smaller gap generally implies higher reactivity.

Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps. For this compound, the MEP map would visually represent the regions of positive and negative electrostatic potential. The area around the nitro group and the phenolic oxygen would exhibit a negative potential, indicating susceptibility to electrophilic attack, whereas the hydrogen atoms would show a positive potential, suggesting sites for nucleophilic interaction. These predictions of electronic structure and reactivity are vital for designing new molecules with desired properties and for understanding their behavior in chemical reactions. researchgate.netnajah.edu

Molecular Docking and Ligand-Protein Interaction Simulations for Pharmacological Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net This method is instrumental in gaining pharmacological insights into this compound by simulating its interaction with various biological targets. The process involves placing the ligand in the binding site of a protein and calculating the binding affinity using a scoring function. A higher docking score or lower binding energy suggests a more stable protein-ligand complex. researchgate.net

For a compound like this compound, molecular docking studies can identify potential protein targets and elucidate the nature of the interactions. For example, studies on similar dinitro-biphenyl compounds have shown interactions with enzymes like leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), which are involved in inflammatory processes. nih.gov The nitro group can form hydrogen bonds or salt bridges with amino acid residues like arginine, while the biphenyl (B1667301) rings can engage in π-π stacking interactions with aromatic residues such as tyrosine and tryptophan. nih.gov

Ligand-protein interaction simulations, often performed using molecular dynamics (MD), can further refine the docking results by providing a dynamic view of the binding event. These simulations can assess the stability of the predicted binding pose over time and reveal the role of solvent molecules in the interaction. nih.gov By understanding how this compound interacts with specific proteins, researchers can hypothesize its mechanism of action and guide the design of more potent and selective drug candidates. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.org In the context of this compound, DFT is particularly useful for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction. arxiv.org

For example, DFT calculations can be used to study the reactivity of the different functional groups on the biphenyl scaffold. The method can predict the most likely sites for electrophilic or nucleophilic attack and can model the transition state structures for various reactions, such as substitution or oxidation. The accuracy of these calculations can be enhanced by choosing appropriate functionals and basis sets that account for electron correlation effects. arxiv.org

DFT is also employed to study the thermodynamics and kinetics of reactions involving this compound. By calculating the Gibbs free energy of activation, the rate of a reaction can be estimated. This information is invaluable for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic pathways of the compound in biological systems. arxiv.org

Conformational Landscape and Energetics Analysis of Substituted Biphenyls

The biological activity and physical properties of biphenyl compounds are highly dependent on their three-dimensional structure, particularly the dihedral angle between the two phenyl rings. For this compound, the presence of substituents on the rings introduces steric hindrance that influences the preferred conformation.

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational landscape of the molecule. By systematically rotating the bond connecting the two phenyl rings and calculating the energy at each step, a profile of energy versus dihedral angle can be generated. This analysis reveals the most stable conformation (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers between them. For a related compound, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the dihedral angle between the two benzene (B151609) rings was found to be 49.98°. nih.gov

The substituents play a crucial role in determining the conformational energetics. The bulky nitro group at the ortho position to the biphenyl linkage will create significant steric clash, likely forcing the rings to adopt a non-planar conformation. The methoxy and hydroxyl groups will also influence the electronic properties and may participate in intramolecular hydrogen bonding, further stabilizing certain conformations. Understanding the conformational preferences and the energy required to interconvert between them is essential for predicting how the molecule will interact with a binding site on a protein.

ParameterDescriptionTypical Computational Method
Dihedral Angle The angle between the two phenyl rings.Potential Energy Surface (PES) Scan
Rotational Barrier The energy required to rotate from a stable conformer to a transition state.PES Scan
Conformational Energy The relative energy of different spatial arrangements of the atoms.Geometry Optimization
Intramolecular Interactions Non-covalent interactions within the molecule, such as hydrogen bonding.NBO Analysis, AIM Theory

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. researchgate.net

For a class of compounds like nitroaromatics, to which this compound belongs, QSAR models can be developed to predict various activities, including toxicity and pharmacological effects. mdpi.com The process involves several key steps:

Data Set Collection: A set of compounds with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the observed activity. japsonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. japsonline.com

QSAR studies on nitroaromatic compounds have shown that descriptors related to hydrophobicity, electronic properties (like dipole moment and electrophilicity), and molecular size are often important for predicting their biological activity. mdpi.com By applying a validated QSAR model, the activity of this compound could be predicted without the need for extensive experimental testing. nih.gov

QSAR StepDescriptionExample Techniques
Data Set A collection of molecules with measured biological activity.Training set, Test set
Descriptors Numerical representations of molecular properties.LogP, Molar Refractivity, HOMO/LUMO energies
Model Building Creating a mathematical equation linking descriptors to activity.Multiple Linear Regression (MLR), Machine Learning
Validation Assessing the predictive ability of the model.Cross-validation (Q²), External validation (R²pred)

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, theoretical calculations can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR).

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign the observed vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of the nitro, hydroxyl, and methoxy groups can be accurately predicted.

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the interpretation of the experimental spectrum in terms of the electronic structure, such as π-π* and n-π* transitions. The comparison of calculated and experimental UV-Vis spectra can provide insights into the electronic properties and conjugation within the molecule. researchgate.net

The prediction of NMR chemical shifts is another important application. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. researchgate.net The agreement between the calculated and experimental chemical shifts serves as a stringent test of the accuracy of the computed molecular geometry. This integrated approach of theoretical prediction and experimental validation is crucial for the unambiguous characterization of this compound. researchgate.net

Spectroscopic TechniquePredicted ParameterComputational Method
Infrared (IR) Spectroscopy Vibrational FrequenciesDFT
UV-Visible Spectroscopy Electronic Transitions (λmax)Time-Dependent DFT (TD-DFT)
Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ)GIAO, CSGT (using DFT)

Biological and Pharmacological Relevance of 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol Derivatives

Modulatory Effects on Neurotransmitter Receptors: GABAA Receptor Allosterism

Derivatives of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol have been investigated for their ability to modulate the function of γ-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors are ligand-gated ion channels that are targets for a variety of clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators. nih.govnih.gov

Research has shown that hydroxylated biphenyl (B1667301) derivatives can act as positive modulators of human GABAA receptors. researchgate.net In one study, a series of these derivatives were found to potentiate GABA-evoked chloride currents in oocytes expressing recombinant human α1β2γ2L GABAA receptors. One particular derivative demonstrated significant potency, comparable to well-known modulators like diazepam and propofol. researchgate.net The mechanism of action for some of these biphenyl modulators appears to be insensitive to flumazenil, a classical benzodiazepine (B76468) antagonist, suggesting they bind to a site on the GABAA receptor that is distinct from the benzodiazepine binding site. researchgate.net This highlights the potential for developing novel anxiolytic, sedative, or anticonvulsant drugs with unique mechanisms of action.

Furthermore, studies on related structures, such as cinnolines and quinolines, which are also heterocyclic compounds, have led to the discovery of functionally selective allosteric modulators of GABAA receptors. These compounds exhibit positive modulation at α2- and α3-containing GABAA receptors while acting as neutral antagonists at α1-containing receptors, a profile that is desirable for anxiolytic drugs with a reduced side-effect profile. researchgate.net The exploration of derivatives of this compound fits within this broader search for selective GABAA receptor modulators.

Negative allosteric modulators (NAMs) of the GABAA receptor, which inhibit its function, also have therapeutic potential. wikipedia.org Selective NAMs for α5 subunit-containing GABAA receptors, for instance, have shown cognitive-enhancing effects without producing convulsions or anxiety. wikipedia.org The diverse pharmacology of GABAA receptor allosteric modulators underscores the importance of investigating how the structural features of this compound derivatives influence their interaction with different GABAA receptor subtypes.

Table 1: Modulatory Effects of Biphenyl Derivatives on GABAA Receptors
Compound ClassReceptor SubtypeEffectKey Findings
Hydroxylated Biphenylsα1β2γ2L GABAAPositive Allosteric ModulationPotentiated GABA-evoked currents; some with potency comparable to diazepam. researchgate.net
Cinnolines/Quinolinesα2/α3-containing GABAASelective Positive Allosteric ModulationShowed positive modulation at α2/α3 subtypes and neutral antagonism at α1 subtype. researchgate.net
α5 Subunit-Selective NAMsα5-containing GABAANegative Allosteric ModulationCognitive-enhancing effects without pro-convulsant or anxiogenic properties. wikipedia.org

Angiotensin II Receptor Antagonism and Related Therapeutic Applications

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. nih.gov Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to two main receptor subtypes, AT1 and AT2. nih.gov Antagonists of the AT1 receptor, known as angiotensin II receptor blockers (ARBs), are a major class of antihypertensive drugs. nih.govwikipedia.orgmayoclinic.org Many ARBs, such as losartan (B1675146) and telmisartan, feature a biphenyl scaffold, highlighting the importance of this structural motif for AT1 receptor antagonism. nih.govupol.cz

Derivatives of this compound are being explored for their potential as angiotensin II receptor antagonists. The biphenyl core provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the AT1 receptor. Blockade of this receptor leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure. nih.govwikipedia.org

Beyond hypertension, ARBs have shown therapeutic benefits in conditions such as diabetic nephropathy and congestive heart failure. wikipedia.orgmayoclinic.org The potential for new biphenyl derivatives to act as ARBs opens avenues for the development of novel treatments for these and other cardiovascular diseases. The specific substitutions on the biphenyl rings, including the methoxy (B1213986) and nitro groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, offering opportunities for optimization. wikipedia.org

Table 2: Angiotensin II Receptor Blocker (ARB) Characteristics
Drug ClassMechanism of ActionPrimary Therapeutic UseKey Structural Feature
Angiotensin II Receptor Blockers (ARBs)Selective blockade of the AT1 receptor. nih.govwikipedia.orgHypertension, heart failure, diabetic nephropathy. wikipedia.orgmayoclinic.orgMany contain a biphenyl scaffold (e.g., Losartan, Telmisartan). nih.govupol.cz

Investigation of Antineoplastic and Antiproliferative Potentials in Cancer Cell Lines

The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, with biphenyl derivatives showing significant promise. The antiproliferative activity of analogs of this compound has been evaluated against various cancer cell lines.

Studies on substituted carbazoles, which can be considered as cyclized biphenylamines, have demonstrated cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer). elsevierpure.com Furthermore, research into phenolic acids has shown that compounds like caffeic acid and 3,4-dihydroxyphenylacetic acid (PAA) can inhibit the growth of T47D human breast cancer cells in a dose- and time-dependent manner. nih.gov These phenolic acids were found to induce apoptosis and affect the cell cycle, suggesting multiple mechanisms of anticancer action. nih.gov

More directly related, the antiproliferative activity of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates has been investigated against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The design of these compounds, which are bioisosteres of purines, has led to derivatives with significant antiproliferative effects. nih.gov For example, certain derivatives exhibited potent activity against the MCF-7 cell line, with IC50 values in the low micromolar range. nih.gov These findings underscore the potential of developing potent and selective anticancer agents based on the biphenyl scaffold, where substituents like methoxy and nitro groups can be strategically employed to enhance activity and selectivity.

Table 3: Antiproliferative Activity of Biphenyl-related Derivatives
Compound ClassCancer Cell Line(s)Observed EffectReference
Substituted CarbazolesMCF-7, ISKCytotoxic activity. elsevierpure.com
Phenolic Acids (e.g., Caffeic acid)T47DInhibition of cell growth, induction of apoptosis. nih.gov
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7, MDA-MB-231Antiproliferative activity with low micromolar IC50 values. nih.gov

Anti-inflammatory and Analgesic Mechanisms of Action

Inflammation and pain are complex physiological processes that are often targeted in drug discovery. Derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. The mechanisms underlying these effects are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). scielo.br

Research on pyridazinone derivatives, which are nitrogen-containing heterocyclic compounds, has revealed significant analgesic and anti-inflammatory activities. scielo.brresearchgate.net In animal models, these compounds have demonstrated the ability to reduce pain and inflammation, with some derivatives showing potency comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin (B1671933). nih.gov The presence of a nitrophenyl group in some of these active pyridazinones suggests that the nitro functionality, as seen in this compound, can contribute to these pharmacological effects. scielo.brresearchgate.net

The anti-inflammatory action of many NSAIDs is attributed to their inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. scielo.br The structural features of biphenyl derivatives can be tailored to achieve selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Furthermore, novel hybrid molecules combining kyotorphin, an analgesic dipeptide, with a nitroxide moiety have been synthesized and shown to possess both anti-inflammatory and analgesic activities, in addition to free radical scavenging properties. nih.gov This highlights the potential for incorporating functionalities present in this compound into new therapeutic agents for pain and inflammation.

Antimicrobial Activity Spectrum and Cellular Targets (e.g., Antibacterial, Antifungal, Antimalarial)

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Biphenyl derivatives have emerged as a promising class of compounds in this regard.

A series of 5-(4-biphenylyl)-7-aryl[3,4-d] researchgate.netscielo.brresearchgate.net-benzothiadiazoles, which are derived from a biphenyl core, have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov These compounds demonstrated notable activity against Gram-positive bacteria, with some derivatives showing better efficacy than the reference antibiotics ciprofloxacin (B1669076) and norfloxacin. nih.gov However, their activity against Gram-negative bacteria was limited, suggesting a degree of selectivity in their antibacterial spectrum. nih.gov

Phytochemicals containing methoxy groups, such as 2-Methoxy-4-vinylphenol, have also been investigated for their antimicrobial properties. nih.gov Extracts containing this compound have shown the ability to inhibit the growth of both bacterial and fungal pathogens. nih.gov This suggests that the methoxy group present in this compound could contribute to its potential antimicrobial activity. The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov The combination of a biphenyl scaffold with methoxy and nitro functional groups provides a rich chemical space for the development of new antimicrobial agents.

Enzyme Inhibition Profiles (e.g., Urease, Cyclooxygenases)

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. As discussed in the context of anti-inflammatory and analgesic effects, the inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). The biphenyl structure is found in some selective COX-2 inhibitors. Neutralization of the carboxylic acid moiety of the NSAID indomethacin to an ester or amide can confer COX-2 selectivity. nih.gov This highlights the potential for designing biphenyl derivatives of this compound that can selectively target COX-2, thereby offering a safer anti-inflammatory profile. nih.gov

The inhibition of other enzymes by biphenyl derivatives is also an active area of research. For instance, urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. The discovery of potent and selective urease inhibitors is therefore of therapeutic interest. While specific studies on urease inhibition by this compound derivatives are not extensively documented in the provided context, the general principle of targeting enzymes with substituted biphenyl scaffolds remains a valid approach in drug discovery.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy of Analogs

The biological activity of a series of related compounds is intimately linked to their chemical structure. The elucidation of structure-activity relationships (SAR) is a critical step in the optimization of a lead compound into a clinical candidate. For derivatives of this compound, the nature and position of substituents on the biphenyl rings play a crucial role in determining their pharmacological profile.

For example, in the case of pyridazinone derivatives with analgesic and anti-inflammatory activity, the substitution pattern on the pyridazinone ring was found to be critical. nih.gov Similarly, for N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 inhibitors, the electronic properties of the substituents on the phenyl ring were shown to be a key determinant of their activity. nih.gov Specifically, the presence of an electron-withdrawing cyano group was found to be essential for inhibitory activity against the FOXM1 transcription factor. nih.gov

Environmental Behavior and Degradation Pathways of Nitro Substituted Biphenyl Compounds

Biotic Degradation Mechanisms and Microbial Metabolism in Various Media

The biodegradation of nitro-substituted biphenyls is a critical process that determines their persistence in the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.

The biodegradation of nitroaromatic compounds often begins with the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov This initial step is a crucial detoxification mechanism, as the resulting aromatic amines are often less toxic than their nitro counterparts. However, some aromatic amines can be further transformed into more persistent or toxic compounds.

The presence of a biphenyl (B1667301) structure in 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol suggests that its degradation may also involve the cleavage of the biphenyl bond. Aerobic bacteria are known to degrade biphenyl and its derivatives through the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. researchgate.net

The methoxy (B1213986) group can also be a target for microbial attack. O-demethylation is a common microbial reaction that would convert the methoxy group of this compound into a hydroxyl group, forming a dihydroxylated nitro-biphenyl.

Microbial Process Key Enzymes/Reactions for Related Compounds Inferred Metabolic Pathway for this compound
Nitro Group Reduction Nitroreductases catalyze the reduction of the nitro group. nih.govFormation of 4'-Methoxy-5-amino-1,1'-biphenyl-2-ol.
Biphenyl Ring Cleavage Dioxygenases hydroxylate the aromatic rings, leading to ring fission. researchgate.netCleavage of one or both biphenyl rings to form aliphatic acids.
O-Demethylation Monooxygenases or other enzymes cleave the ether bond of the methoxy group.Conversion of the methoxy group to a hydroxyl group, forming a dihydroxylated nitro-biphenyl.

Assessment of Persistence and Bioaccumulation in Environmental Compartments

The persistence of a chemical in the environment is its ability to resist degradation, while bioaccumulation is its tendency to accumulate in living organisms. These properties are key indicators of the potential for long-term environmental and health risks.

Nitroaromatic compounds, in general, are considered to be persistent environmental pollutants due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov However, the presence of hydroxyl and methoxy groups on the biphenyl structure of this compound may increase its susceptibility to degradation compared to unsubstituted nitrobiphenyls.

Environmental Compartment Factors Influencing Persistence Factors Influencing Bioaccumulation
Soil Adsorption to soil organic matter, microbial activity, and bioavailability.Uptake by soil organisms, metabolic transformation within organisms.
Water Photolysis in surface waters, microbial degradation, and partitioning to sediment.Uptake by aquatic organisms (fish, invertebrates), partitioning into lipids.
Air Atmospheric transport and deposition, photolytic degradation.Inhalation and deposition on plants and animals.

Ecotoxicological Implications of Environmental Transformation Products

The reduction of the nitro group to an amino group, a common initial step in the biodegradation of nitroaromatics, generally leads to a decrease in acute toxicity. However, some aromatic amines are known to be mutagenic or carcinogenic. nih.gov

Hydroxylated biphenyls, which could be formed through the demethylation of the methoxy group or hydroxylation of the biphenyl rings, have been shown to exhibit a range of toxic effects, including endocrine disruption. nih.gov In some cases, hydroxylated metabolites of persistent organic pollutants can be more toxic than the parent compounds. nih.gov

The complete mineralization of this compound to carbon dioxide, water, and inorganic nitrate (B79036) would eliminate its toxicity. However, the formation of persistent and toxic intermediates during the degradation process could pose a long-term threat to ecosystems. Therefore, a thorough assessment of the ecotoxicological implications of its transformation products is necessary for a comprehensive risk assessment.

Transformation Product Class General Ecotoxicological Concerns
Aromatic Amines Potential for mutagenicity and carcinogenicity. nih.gov
Hydroxylated Biphenyls Endocrine disrupting effects, potential for higher toxicity than parent compound. nih.gov
Ring-Cleavage Products Generally lower toxicity, but depends on the specific chemical structure.

Methodologies for Environmental Monitoring and Analysis of Aromatic Nitro Compounds

The detection and quantification of aromatic nitro compounds and their transformation products in environmental matrices such as water, soil, and air require sensitive and specific analytical methods.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used techniques for the analysis of nitroaromatic compounds. cdc.govresearchgate.net These techniques are often coupled with various detectors to enhance selectivity and sensitivity.

For HPLC, ultraviolet (UV) detection is widely used for nitroaromatic compounds due to their strong UV absorbance. cdc.gov More specific detection can be achieved using mass spectrometry (MS) or a photodiode array (PDA) detector.

For GC analysis, an electron capture detector (ECD) is highly sensitive to nitro-containing compounds. cdc.gov Mass spectrometry is also frequently used with GC for the definitive identification and quantification of these compounds and their metabolites.

Sample preparation is a critical step in the analysis of environmental samples, as the target compounds are often present at low concentrations and in complex matrices. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). researchgate.net

Analytical Technique Detector Application
High-Performance Liquid Chromatography (HPLC) UV, PDA, MSAnalysis of nitroaromatic compounds and their polar transformation products in water samples. cdc.govresearchgate.net
Gas Chromatography (GC) ECD, MSAnalysis of volatile and semi-volatile nitroaromatic compounds in water, soil, and air samples. cdc.gov
Solid-Phase Extraction (SPE) -Pre-concentration and clean-up of environmental samples prior to chromatographic analysis. researchgate.net
Solid-Phase Microextraction (SPME) -A solvent-free technique for the extraction and pre-concentration of organic compounds from various matrices. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof and Conformation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, the aromatic protons are influenced by the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group.

The spectrum is expected to show distinct signals for the seven aromatic protons and the three methoxy protons. The protons on the nitro-substituted ring (ring A) are expected to be shifted further downfield compared to those on the methoxy-substituted ring (ring B) due to the deshielding effect of the nitro group. The phenolic hydroxyl proton typically appears as a broad singlet, its chemical shift being dependent on solvent and concentration. The methoxy group protons will appear as a sharp singlet. rsc.org

Expected ¹H NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.10 - 8.20d~2.5
H-48.00 - 8.10dd~9.0, 2.5
H-37.10 - 7.20d~9.0
H-2', H-6'7.45 - 7.55d~8.8
H-3', H-5'6.95 - 7.05d~8.8
-OCH₃3.85 - 3.90s-
-OH~10.5 (variable)s (broad)-

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic effects of the substituents. The carbons bearing the nitro and hydroxyl groups (C-5 and C-2) and the carbon attached to the methoxy group (C-4') are key diagnostic signals. The ¹³C chemical shift of a methoxy group on an aromatic ring is a reliable indicator of its position. nih.gov Carbons in the nitro-substituted ring are generally shifted to higher ppm values (deshielded) compared to those in the methoxy-substituted ring. researchgate.netrsc.org

Expected ¹³C NMR Data for this compound:

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1125.0 - 127.0
C-2154.0 - 156.0
C-3118.0 - 120.0
C-4126.0 - 128.0
C-5140.0 - 142.0
C-6123.0 - 125.0
C-1'129.0 - 131.0
C-2', C-6'130.0 - 132.0
C-3', C-5'114.0 - 116.0
C-4'159.0 - 161.0
-OCH₃55.0 - 56.0

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would establish the proton connectivity within each aromatic ring. For instance, a cross-peak between H-3 and H-4 would be expected, as would a correlation between H-2' and H-3' (and H-5' and H-6').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~3.8-3.9 ppm would correlate with the carbon signal at ~55-56 ppm, confirming the methoxy group.

Correlations from the methoxy protons (-OCH₃) to the C-4' carbon, confirming the position of the methoxy group.

Long-range correlations from protons on one ring to the carbons of the other ring. For example, a correlation from H-6 to the C-1' carbon would be definitive proof of the biphenyl (B1667301) linkage point.

Correlations from aromatic protons to the carbons bearing the substituents, such as from H-4 and H-6 to the C-5 carbon (bearing the nitro group), would confirm the substitution pattern on ring A.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org The molecular formula of this compound is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol . scbt.com

HRMS measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass for C₁₃H₁₁NO₄: 245.0688

An HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the assigned molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). nih.gov The resulting fragmentation pattern is a fingerprint that provides valuable structural information. For this compound, characteristic fragmentation pathways are expected based on the functional groups present. nih.govyoutube.com

Key fragmentation pathways would likely involve:

Loss of the nitro group: The loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds, leading to a significant fragment at m/z 199.

Loss of a methyl radical: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 230.

Loss of nitric oxide: A rearrangement followed by the loss of NO (30 Da) is also a possible pathway for nitroaromatics, which would yield a fragment at m/z 215. youtube.com

Cleavage of the biphenyl bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to each ring system.

Expected Key Fragments in the MS/MS Spectrum:

Table 3: Predicted MS/MS Fragmentation Data
m/z of Fragment IonProposed Neutral LossFormula of Loss
230Methyl radical•CH₃
215Nitric oxideNO
199Nitro group•NO₂
184Methyl radical + Nitro group•CH₃ + •NO₂

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these techniques provide definitive signatures for its key structural features: the hydroxyl (-OH), nitro (-NO2), and methoxy (-OCH3) groups, as well as the biphenyl backbone.

In the analysis of related compounds like 4-Methoxy-4'-nitrobiphenyl, Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been recorded and interpreted with the aid of density functional theory (DFT) computations. nih.gov The nitro group (NO2) presents two particularly strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretching mode appears at a higher wavenumber, typically in the range of 1500-1600 cm⁻¹, while the symmetric stretching mode is found at a lower wavenumber, generally between 1300-1390 cm⁻¹. spectroscopyonline.comspectroscopyonline.com These intense absorptions are readily identifiable in the IR spectrum. spectroscopyonline.com

The hydroxyl (-OH) group is characterized by its stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, with its exact position and shape being sensitive to hydrogen bonding. The methoxy group (-OCH3) exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a notable C-O stretching band. The aromatic C-H stretching vibrations of the biphenyl rings are observed above 3000 cm⁻¹. The complex fingerprint region (below 1500 cm⁻¹) contains a wealth of information, including C-C stretching within the rings, C-H in-plane and out-of-plane bending, and the C-O-C stretching of the ether linkage.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For instance, the symmetric stretching of the nitro group is often prominent in the Raman spectrum. spectroscopyonline.com Theoretical calculations on similar molecules have been used to assign specific vibrational modes, correlating experimental spectra with the compound's geometry. nih.govresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Hydroxyl (-OH)O-H Stretch3200 - 3600IR
Aromatic C-HC-H Stretch3000 - 3100IR, Raman
Nitro (-NO₂)Asymmetric Stretch1500 - 1600IR
Symmetric Stretch1300 - 1390IR, Raman
Methoxy (Ar-O-CH₃)C-O Stretch1200 - 1275 (asymmetric), 1000-1075 (symmetric)IR
Biphenyl (C-C)Ring Stretch1400 - 1600IR, Raman

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for purity assessment and impurity profiling.

HPLC, particularly in the reversed-phase mode, is the most common technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. scispace.com Method development aims to achieve adequate separation of the main compound from all potential impurities. chromforum.org

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity. scispace.com
Mobile PhaseAcetonitrile and Water/Buffer (e.g., Ammonium Acetate)Elution of compounds from the column. researchgate.net
Elution ModeIsocratic or GradientIsocratic for simple mixtures, gradient for complex samples with varying polarities. sigmaaldrich.com
Flow Rate0.8 - 1.5 mL/minAffects analysis time and separation efficiency. chromatographyonline.com
DetectionUV/PDA at a specific λmax (e.g., 295 nm)Quantification and peak purity assessment. sepscience.comresearchgate.net
Column Temperature25 - 40 °CImproves peak shape and reproducibility.

While many nitroaromatic compounds are considered non-volatile, limiting the direct application of GC, the technique is highly effective for identifying volatile or semi-volatile impurities that may be present from the synthesis process. researchgate.netrsc.org GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a cornerstone for impurity profiling. nih.gov

For the analysis of potential impurities related to this compound, such as starting materials or side-products, a GC-MS method would be developed. A method for a structurally similar compound, 4-Methoxy-2-nitro aniline, has been established, demonstrating the feasibility of GC-MS for related impurities. ajrconline.org The analysis typically uses a capillary column with a non-polar or medium-polarity stationary phase. nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column. The mass spectrometer is often operated in selected-ion monitoring (SIM) mode to achieve very low detection limits for targeted impurities. nih.gov Full-scan mode can be used to identify unknown components by comparing their mass spectra to library databases. lcms.cz

ParameterTypical ConditionPurpose
ColumnCapillary column (e.g., VF-624ms, DB-VRX)Separation of volatile and semi-volatile compounds. researchgate.netnih.gov
InjectorSplit/Splitless mode at ~270 °CIntroduction of the sample into the GC system. nih.gov
Oven ProgramTemperature ramp (e.g., 80 °C to 300 °C)Separates compounds based on boiling point. nih.gov
Carrier GasHelium or HydrogenTransports the sample through the column.
DetectorMass Spectrometer (MS)Provides mass-to-charge ratio for identification. slideshare.net
MS ModeScan and/or Selected Ion Monitoring (SIM)Scan for unknown identification, SIM for trace quantification. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding and π–π stacking.

For this compound, a single-crystal XRD analysis would reveal the dihedral angle between the two phenyl rings, a critical parameter defining its conformation. It would also show the orientation of the nitro and methoxy groups relative to their respective rings. In studies of similar compounds, such as 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl and N-(4-methoxyphenyl)-nitrobenzenesulfonamides, XRD has been used to elucidate detailed structural features. mdpi.comnih.gov For instance, the analysis of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl showed a dihedral angle of 49.98 (9)° between the two benzene (B151609) rings. nih.gov The analysis of 4-methoxy-2-nitroaniline (B140478) crystals showed an orthorhombic crystal system. researchgate.netresearchgate.net Such data are crucial for understanding crystal packing and the physical properties of the solid material.

Representative Crystal Data for a Structurally Similar Compound (4-Methoxy-2-nitroaniline) researchgate.netresearchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupPcca
Unit Cell Dimensionsa = 16.17 Å
b = 6.55 Å
c = 7.14 Å
Unit Cell Anglesα = 90°
β = 90°
γ = 90°

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and definitively identifying unknown components. chromatographytoday.comnih.gov The combination provides more information than either technique could alone.

For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful hyphenated technique. nih.gov It is ideal for analyzing non-volatile compounds and provides molecular weight information for each separated peak. slideshare.net Tandem mass spectrometry (LC-MS/MS) can further fragment the molecular ions to provide structural information, aiding in the identification of unknown impurities and degradation products. nih.goveurofins.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, primarily used for volatile impurities as previously discussed. slideshare.netresearchgate.net More advanced hyphenations, such as Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS), can be used to study the thermal decomposition of the compound by identifying the gases evolved at different temperatures. youtube.com These combined techniques provide a comprehensive profile of the compound and its associated substances, crucial for quality control and research. chromatographytoday.com

Advanced Derivatization Strategies for Enhanced Analytical Performance and Detectability

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its ionization efficiency for MS detection. researchgate.net For nitroaromatic compounds, which can exhibit poor ionization in mass spectrometry, derivatization is a key strategy for enhancing detection sensitivity at trace levels. researchgate.netrsc.org

A widely reported strategy for nitroaromatic compounds involves the chemical reduction of the nitro group (-NO2) to a corresponding aromatic amine (-NH2). researchgate.netrsc.org This is highly effective because amines are much more readily ionized using techniques like electrospray ionization (ESI), leading to a significant enhancement in the LC-MS signal. The resulting amine, 2-amino-4'-methoxy-1,1'-biphenyl-2-ol, would be much more sensitive for trace-level quantification. This approach is particularly important for the analysis of potential genotoxic impurities, which must be controlled at very low levels. researchgate.net

Rational Design and Synthesis of Derivatives from 4 Methoxy 5 Nitro 1,1 Biphenyl 2 Ol for Targeted Applications

Chemical Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group on the 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol scaffold is a prime site for modification through etherification and esterification. These reactions can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor, which can significantly impact its biological activity and pharmacokinetic properties.

Etherification: The formation of an ether linkage is commonly achieved via the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, acts as a nucleophile to displace a halide from an alkyl halide. For instance, analogous hydroxylated biphenyls have been successfully derivatized using this method. In one example, diapocynin (B158019) was treated with benzyl (B1604629) bromide in the presence of potassium carbonate (K₂CO₃) to yield the corresponding dibenzyloxy derivative. nih.gov This strategy can be directly applied to this compound to introduce a variety of alkyl or aryl groups.

Esterification: Ester derivatives can be readily synthesized by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in a biological environment, a strategy often used in prodrug design.

Table 1: Potential Reagents for Hydroxyl Group Modification

Reaction Type Reagent Example Base Resulting Functional Group Potential Application
Etherification Benzyl Bromide (PhCH₂Br) K₂CO₃ Benzyl Ether Increase lipophilicity, introduce steric bulk
Etherification Methyl Iodide (CH₃I) NaH Methyl Ether Mask phenolic hydroxyl, alter H-bonding
Esterification Acetyl Chloride (CH₃COCl) Pyridine Acetate Ester Prodrug design, improve bioavailability
Esterification Benzoyl Chloride (PhCOCl) Triethylamine Benzoate Ester Introduce aromatic moiety, alter binding

Transformations of the Nitro Moiety (e.g., Reduction to Amino Group, subsequent derivatization)

The nitro group is a powerful electron-withdrawing group that strongly influences the electronic properties of the aromatic ring. Its transformation, particularly through reduction to an amino group, is a cornerstone of synthetic strategy, converting the scaffold into a more versatile intermediate.

The reduction of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. Several reliable methods exist, including:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). nih.gov

Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also effectively reduce the nitro group, sometimes offering greater chemoselectivity in the presence of other sensitive functional groups.

The resulting 5-amino-4'-methoxy-1,1'-biphenyl-2-ol is a key intermediate. The newly introduced amino group is nucleophilic and can be readily derivatized to form amides, sulfonamides, ureas, or carbamates, allowing for the introduction of a wide array of new functionalities and pharmacophoric groups. For example, acylation with an appropriate acyl chloride would yield an amide, a common functional group in many biologically active molecules.

Table 2: Common Reagents for Nitro Group Reduction

Reagent(s) Solvent Typical Conditions Notes
H₂, Pd/C Ethanol, Ethyl Acetate Room temperature, 1-4 atm H₂ High efficiency, common in industry. nih.gov
Fe, HCl Water, Ethanol Reflux Cost-effective and robust method.
SnCl₂·2H₂O Ethanol Reflux Milder conditions, good for lab scale.
Na₂S₂O₄ Water, Methanol Room Temperature/Heat Useful for selective reductions.

Exploration of New Biphenyl (B1667301) Scaffolds and Ring Modifications Based on the Core Structure

Modifying the core biphenyl structure itself offers another avenue for creating novel derivatives. While the starting material is a pre-formed biphenyl, synthetic strategies can be designed to build analogues with different substitution patterns or heterocyclic replacements.

Modern cross-coupling reactions are the methods of choice for synthesizing biphenyls and their analogues. mdpi.com For instance, a synthetic route could be devised starting from two separate aromatic rings, such as a derivative of 2-bromo-4-nitrophenol (B183087) and a 4-methoxyphenylboronic acid, which would be coupled using a palladium catalyst in a Suzuki coupling reaction. This modular approach allows for significant variation in both rings.

Further modifications could include:

Altering Substitution: Introducing or moving substituents on either aromatic ring.

Ring Annulation: Building additional rings onto the biphenyl core to create more complex, rigid structures.

Introduction of Heteroatoms: Replacing one of the benzene (B151609) rings with a heterocycle, such as pyridine or pyrazole, can introduce new hydrogen bonding capabilities and alter the molecule's geometry and electronic properties. mdpi.com For example, a pyrazole-biphenyl derivative has been shown to have inhibitory activity against histone deacetylases. mdpi.com

Introduction of Pharmacophoric Groups for Enhanced Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.govnih.gov The functional groups on the this compound scaffold serve as handles to attach key pharmacophoric elements.

The amino group, generated from the reduction of the nitro moiety (Section 8.2), is particularly valuable. It can be used to link the scaffold to carboxylic acids, sulfonyl chlorides, or isocyanates, thereby introducing groups known to interact with biological targets. For example, research on o-(biphenyl-3-ylmethoxy)nitrophenyl compounds has shown that such scaffolds can be potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.gov In these molecules, the biphenyl unit serves as a core scaffold for positioning other functional groups that make critical interactions with the PD-L1 protein. nih.gov

Similarly, the hydroxyl group (Section 8.1) can be used to attach pharmacophores via ether or ester linkages, tailoring the molecule for specific enzyme active sites or receptor binding pockets.

Table 3: Examples of Pharmacophore Introduction

Scaffold Handle Reaction Type Attached Pharmacophore Potential Biological Target
Amino Group Amide Coupling Substituted Benzoic Acid Kinases, Proteases
Amino Group Sulfonylation Aryl Sulfonyl Chloride Carbonic Anhydrase
Hydroxyl Group Etherification (Biphenyl-3-yl)methanol PD-1/PD-L1 nih.gov
Biphenyl Ring Suzuki Coupling Pyridine-boronic acid Various Receptors

Design and Synthesis of Probes and Conjugates for Biological and Mechanistic Studies

To investigate the mechanism of action or visualize the localization of a bioactive compound within cells, derivatives can be designed as chemical probes or conjugates.

Fluorescent Probes: The amino derivative of the parent compound is an ideal precursor for creating fluorescent probes. The amine can be readily coupled to a variety of fluorophores (e.g., fluorescein, rhodamine, or BODIPY dyes) through the formation of a stable amide or sulfonamide bond. The biphenyl scaffold would serve to direct the probe to its biological target, while the attached fluorophore would allow for its detection using fluorescence microscopy.

Alternatively, a "turn-on" probe could be designed based on the nitro group itself. Aromatic nitro groups are known fluorescence quenchers. A probe could be synthesized where a fluorophore is attached to the scaffold but its fluorescence is quenched by the nearby nitro group. Upon enzymatic reduction of the nitro group to an amine within a specific cellular environment, the quenching effect would be removed, leading to a "turn-on" fluorescent signal.

Conjugates for Mechanistic Studies: The scaffold can be conjugated to other molecules to study its biological effects. For example, attaching a biotin (B1667282) tag via the amino or hydroxyl group would create a conjugate that can be used for affinity purification of the compound's binding partners (e.g., target proteins). Furthermore, linking the scaffold to a known drug molecule could produce a hybrid compound with dual or synergistic activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, and how can purity be optimized?

  • Methodology : Friedel-Crafts acylation is a viable route for biphenyl derivatives, using Lewis acid catalysts (e.g., AlCl₃) to facilitate aryl-aryl coupling . For nitro-group introduction, nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes side reactions. Purity optimization involves recrystallization (e.g., ethanol/water mixtures) and chromatographic techniques (silica gel, gradient elution). Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for adjacent substituents). The methoxy group (–OCH₃) appears as a singlet (~δ 3.8–4.0 ppm), while the phenolic –OH may show broad signals (~δ 5–6 ppm, solvent-dependent) .
  • IR : Confirm nitro (–NO₂) stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Methoxy C–O stretches appear at ~1250 cm⁻¹ .
  • Mass Spectrometry : Base peak at m/z corresponding to molecular ion [M]⁺, with fragmentation patterns reflecting nitro-group loss (e.g., –NO₂ → –OH) .

Q. What safety protocols are critical when handling nitro-substituted biphenyl derivatives?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Avoid dust formation; use inert absorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .
  • Waste Disposal : Segregate nitro-containing waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can experimental design principles optimize reaction conditions for nitro-group positioning?

  • Methodology : Apply factorial design (e.g., 2³ factorial) to test variables: temperature (25–50°C), acid concentration (H₂SO₄: 70–90%), and reaction time (2–6 hrs). Use ANOVA to identify significant factors. For example, higher H₂SO₄ concentrations may favor para-nitration over ortho/meta positions . Response surface methodology (RSM) further refines optimal conditions .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data?

  • Methodology :

  • Cross-Validation : Compare data against NIST Chemistry WebBook entries (e.g., IR, MS libraries) .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms that may explain melting point discrepancies .
  • Solvent Effects : Re-crystallize the compound in alternative solvents (e.g., DMSO vs. ethanol) to assess lattice stability .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or COMSOL to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling. The nitro group’s electron-withdrawing nature directs coupling to the methoxy-substituted ring .
  • Transition State Analysis : Simulate reaction pathways (e.g., Pd-catalyzed coupling) to identify steric/electronic barriers .

Q. What interdisciplinary applications exist for this compound in materials science or pharmacology?

  • Methodology :

  • Photocatalysis : Test as a ligand in TiO₂-based photocatalysts for pollutant degradation (UV-vis spectroscopy, GC-MS for byproduct analysis) .
  • Drug Discovery : Screen against kinase targets (e.g., EGFR) using molecular docking (AutoDock Vina) and validate with in vitro assays (IC₅₀ measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol
Reactant of Route 2
Reactant of Route 2
4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.